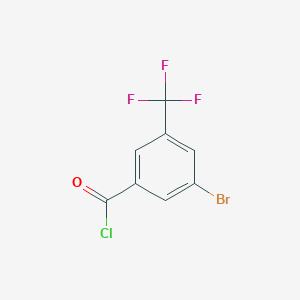

3-Bromo-5-(trifluoromethyl)benzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCPDNRBSHJNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696629 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958258-15-6 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzoyl chloride

This compound, identified by its CAS Number 958258-15-6 , is a highly functionalized aromatic acyl chloride. Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl (CF3) group at the meta positions, makes it a valuable and reactive intermediate in organic synthesis. The presence of the trifluoromethyl group is particularly significant, as this moiety is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of its properties, reactivity, synthesis, and applications, tailored for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 958258-15-6 | [2] |

| Molecular Formula | C₈H₃BrClF₃O | Calculated |

| Molecular Weight | 287.46 g/mol | Calculated |

| Boiling Point | 246.4 ± 40.0 °C (Predicted) | [2] |

| Density | 1.736 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Typically a liquid or low-melting solid | General Knowledge |

Core Principles of Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbon. This reactivity is significantly influenced by the electronic effects of the aromatic substituents.

Causality of Enhanced Reactivity: Both the bromine atom and the trifluoromethyl group are strongly electron-withdrawing. This inductive effect (-I) pulls electron density away from the benzene ring and, consequently, from the carbonyl group. This depletion of electron density dramatically increases the partial positive charge on the carbonyl carbon, making it an exceptionally "hard" and reactive electrophile, highly susceptible to attack by a wide range of nucleophiles.[3]

The general mechanism for its reaction is nucleophilic acyl substitution. This process proceeds through a transient tetrahedral intermediate. The excellent leaving group ability of the chloride ion facilitates the collapse of this intermediate to reform the carbonyl double bond, yielding the final acylated product.

Caption: General mechanism of nucleophilic acyl substitution.

General Synthesis Pathway

Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids. The conversion of 3-Bromo-5-(trifluoromethyl)benzoic acid to the target acyl chloride is typically achieved using a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Causality of Reagent Choice: Thionyl chloride is frequently preferred on an industrial scale due to its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Drug Development and Materials Science

The primary application of this compound is as a molecular scaffold or building block for the synthesis of more complex molecules.

-

Medicinal Chemistry: It serves as a key intermediate for introducing the 3-bromo-5-(trifluoromethyl)benzoyl moiety into a target structure. This is often performed to create amide or ester linkages, which are fundamental bonds in a vast array of pharmaceuticals. The CF₃ group can improve cell membrane permeability and protect against metabolic degradation, while the bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling further diversification of the molecular structure.[1]

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is a common feature in modern pesticides and herbicides, conferring enhanced potency and stability.

-

Materials Science: Acyl chlorides are used to modify polymers and surfaces by creating robust ester or amide linkages, imparting specific properties such as hydrophobicity or thermal stability.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol provides a self-validating, step-by-step methodology for the synthesis of an N-aryl amide, a common reaction employing this compound.

Objective: To synthesize N-(4-methoxyphenyl)-3-bromo-5-(trifluoromethyl)benzamide.

Materials:

-

This compound (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous (sufficient volume)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add p-anisidine (1.05 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Rationale: An inert atmosphere prevents reaction with atmospheric moisture. Cooling the reaction mitigates the exothermicity of the acylation.

-

-

Base Addition: Add triethylamine (1.5 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Rationale: Slow, dropwise addition helps control the reaction rate and temperature, preventing the formation of side products.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup - Quenching: Upon completion, quench the reaction by adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Rationale: This aqueous workup sequence systematically removes unreacted starting materials and byproducts, isolating the desired neutral product in the organic phase.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure amide product.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). The signal word is "Warning".[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[5] The container should be tightly sealed, preferably under an inert atmosphere, as the compound is moisture-sensitive and will hydrolyze to the corresponding carboxylic acid.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching with a suitable solvent like isopropanol before aqueous disposal may be necessary.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]

-

Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes . Journal of the American Chemical Society. [Link]

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents . NASA Technical Reports Server. [Link]

-

5.2 – Solutions for Chapter 3 – Reactivity . Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

-

Safety Data Sheet: Benzoyl chloride . Carl ROTH. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzoyl chloride: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of 3-Bromo-5-(trifluoromethyl)benzoyl chloride, a key building block in contemporary organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, provides detailed synthetic protocols, and explores its strategic application in the design of novel therapeutics.

Executive Summary

This compound is a highly reactive acyl chloride valued for its unique trifluoromethyl and bromo substitutions on the benzene ring. These features make it an essential reagent for introducing the 3-bromo-5-(trifluoromethyl)phenyl moiety into complex molecules, a common strategy in the development of new pharmaceuticals. The trifluoromethyl group enhances metabolic stability and binding affinity, while the bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide will provide a comprehensive understanding of this compound, from its fundamental molecular characteristics to its practical application in the laboratory.

Core Molecular Properties

The utility of this compound in synthesis is dictated by its distinct physicochemical properties. A thorough understanding of these is critical for its effective use and handling.

| Property | Value | Source |

| Molecular Formula | C₈H₃BrClF₃O | |

| Molecular Weight | 287.46 g/mol | |

| CAS Number | 958258-15-6 | |

| Appearance | (Predicted) Colorless to light-yellow liquid | General knowledge of benzoyl chlorides |

| Reactivity | Highly reactive, moisture-sensitive, corrosive | , |

The high reactivity of the benzoyl chloride functional group is the cornerstone of its synthetic utility. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.

Synthesis and Mechanism

The preparation of this compound is typically a two-step process, starting from the corresponding benzoic acid. The rationale behind this approach is the relative stability and commercial availability of the benzoic acid precursor.

Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzoic acid

The precursor, 3-Bromo-5-(trifluoromethyl)benzoic acid, can be synthesized via a Grignard reaction. This classic organometallic reaction is a reliable method for forming carbon-carbon bonds, in this case, the carboxylation of an aryl halide.

Workflow for the Synthesis of 3-Bromo-5-(trifluoromethyl)benzoic acid:

Caption: Grignard carboxylation workflow.

Experimental Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 equivalents) and anhydrous tetrahydrofuran (THF). Add a small portion of 1,3-dibromo-5-(trifluoromethyl)benzene (1.0 equivalent) to initiate the reaction. Once the reaction begins (indicated by gentle refluxing), add the remaining aryl bromide dropwise to maintain a steady reaction rate. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent. The causality here is that the highly reactive magnesium inserts into the carbon-bromine bond, creating a nucleophilic carbon center.

-

Carboxylation: Cool the Grignard solution in an ice-salt bath and slowly add crushed dry ice (solid CO₂) in excess. The dry ice serves as the electrophilic source of the carboxyl group.

-

Acidic Workup: Once the addition of dry ice is complete and the mixture has warmed to room temperature, quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl). This step protonates the carboxylate salt formed in the previous step.

-

Isolation and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is often the reagent of choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

Caption: Conversion of a carboxylic acid to an acyl chloride.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add 3-Bromo-5-(trifluoromethyl)benzoic acid (1.0 equivalent) to the flask.

-

Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents), either neat or in an inert solvent like dichloromethane. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC or by observing the cessation of gas evolution). The reaction is typically complete within a few hours.

-

Purification: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation.

Applications in Drug Discovery

The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy in medicinal chemistry.[1] This is due to the unique properties imparted by the -CF₃ group, including:

-

Increased Lipophilicity: Enhances membrane permeability.

-

Metabolic Stability: The C-F bond is strong and resistant to enzymatic cleavage, which can improve the pharmacokinetic profile of a drug.

-

Modulation of pKa: The electron-withdrawing nature of the -CF₃ group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

This compound serves as a valuable building block for introducing the 3-bromo-5-(trifluoromethyl)phenyl moiety, which is found in a number of biologically active compounds. The bromine atom provides a site for further elaboration through reactions such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling, allowing for the construction of complex molecular architectures.

Example Synthetic Utility:

Caption: Synthetic pathway utilizing the dual reactivity.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4][5]

-

Handling: Keep the container tightly closed and handle under an inert atmosphere to prevent hydrolysis.[3][4] Avoid contact with skin, eyes, and clothing.[2][4] Do not inhale vapors.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents.[3][4]

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek immediate medical attention.[2][3]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[2][3] Seek immediate medical attention.[2][3]

-

Inhalation: Move to fresh air.[2][3] If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[3]

-

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly within the field of drug discovery. Its unique combination of a reactive acyl chloride, a metabolically robust trifluoromethyl group, and a synthetically versatile bromine atom makes it a powerful tool for the construction of novel molecular entities with therapeutic potential. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.

References

-

This compound | 958258-15-6 | C8H3BrClF3O | Appchem . Appchem. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]

- Preparation of trifluoromethyl-benzoyl halides - Google Patents.

-

3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem . PubChem. [Link]

-

converting carboxylic acids into acyl (acid) chlorides - Chemguide . Chemguide. [Link]

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 3. 3-Bromo-5-(Trifluoromethoxy)benzoyl chloride - Lead Sciences [lead-sciences.com]

- 4. scbt.com [scbt.com]

- 5. 3-Bromo-5-(trifluoromethoxy)benzoyl chloride , 97 , 1092461-36-3 - CookeChem [cookechem.com]

3-Bromo-5-(trifluoromethyl)benzoyl chloride chemical properties

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzoyl Chloride: Properties, Reactivity, and Applications in Synthetic Chemistry

Introduction

This compound is a highly functionalized benzoyl chloride derivative that serves as a critical building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique trifunctional aromatic core—featuring a reactive acyl chloride, an electron-withdrawing trifluoromethyl group, and a versatile bromine atom—makes it a powerful intermediate for constructing complex molecular architectures. The presence of the trifluoromethyl (-CF₃) group is especially significant, as its incorporation into bioactive molecules can profoundly enhance key properties such as metabolic stability, lipophilicity, and target binding affinity.[1]

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. We will explore its chemical and physical properties, synthetic routes, characteristic reactivity, and key applications, supported by detailed experimental protocols and mechanistic insights.

Chemical Identity and Physical Properties

Correctly identifying the physical and chemical characteristics of a reagent is the foundation of its effective and safe use in any experimental setting.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 958258-15-6 | [2][3] |

| Molecular Formula | C₈H₃BrClF₃O | [3] |

| Molecular Weight | 287.46 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Synonyms | No common synonyms found | N/A |

| Appearance | Typically a liquid or low-melting solid | [4] |

| Boiling Point | Not explicitly available, but related compounds like 3-(Trifluoromethyl)benzoyl chloride boil at 184-186 °C. | [5] |

| Density | Not explicitly available, but related compounds like 3-(Trifluoromethyl)benzoyl chloride have a density of ~1.383 g/mL. | [5] |

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3-Bromo-5-(trifluoromethyl)benzoic acid (CAS: 328-67-6).[6][7] This transformation is a standard and efficient method for preparing acyl chlorides.

The reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The choice of reagent can influence reaction conditions and byproduct profiles. Thionyl chloride is cost-effective, and its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Oxalyl chloride is often used for milder conditions, and its byproducts (CO, CO₂, and HCl) are also gaseous.

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by the distinct reactivity of its three key functional components.

-

Acyl Chloride Group (-COCl): This is the most reactive site on the molecule. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent chlorine atom and the trifluoromethyl-substituted aromatic ring. This makes it an excellent electrophile for nucleophilic acyl substitution reactions. It reacts readily with a wide range of nucleophiles, including amines, alcohols, and carbanions. A critical consideration is its high sensitivity to moisture, which leads to rapid hydrolysis back to the unreactive carboxylic acid.

-

Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group, the -CF₃ moiety significantly increases the reactivity of the acyl chloride by enhancing the electrophilicity of the carbonyl carbon. In the context of drug design, this group is prized for its ability to increase lipophilicity and block metabolic oxidation at its point of attachment, often improving the pharmacokinetic profile of a drug candidate.[1][8]

-

Bromine Atom (-Br): The bromine atom serves as a versatile synthetic handle. While the ring is electron-deficient, the bromine can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse substituents at this position, a highly valuable strategy in medicinal chemistry for generating molecular libraries.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. This compound | 958258-15-6 [chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. innospk.com [innospk.com]

- 5. 3-(トリフルオロメチル)ベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 328-67-6|3-Bromo-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)benzoyl Chloride: Starting Materials and Core Methodologies

Abstract

3-Bromo-5-(trifluoromethyl)benzoyl chloride is a pivotal building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group meta to a reactive acyl chloride, makes it an indispensable intermediate for introducing these functionalities into larger scaffolds. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the core chemical transformations. We will explore two principal pathways: the oxidation of a toluene precursor and the diazotization-bromination of an aniline derivative. A detailed, field-proven protocol for each route is presented, along with a comparative analysis to aid researchers in selecting the optimal strategy based on starting material availability, scalability, and safety considerations. The final chlorination step to yield the target acyl chloride is also described in detail.

Introduction to this compound

This compound (CAS No: 328-67-6 for the parent acid) is an aromatic acyl chloride characterized by its trifluoromethyl and bromo substituents.[1][2] These groups impart specific electronic and lipophilic properties that are highly sought after in drug design. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity.[3] The acyl chloride moiety serves as a highly reactive handle for forming amide, ester, and ketone linkages, making it a versatile reagent for medicinal chemists and process development scientists.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₃BrClF₃O |

| Molecular Weight | 287.46 g/mol |

| Appearance | Typically a colorless to light yellow liquid |

| Primary Precursor | 3-Bromo-5-(trifluoromethyl)benzoic acid[4] |

The synthesis of this benzoyl chloride derivative is a two-stage process. The first and most critical stage is the efficient construction of its parent, 3-Bromo-5-(trifluoromethyl)benzoic acid . The second stage is the subsequent, and more straightforward, conversion of the carboxylic acid to the acyl chloride. This guide will focus primarily on the strategic selection of starting materials for the synthesis of the parent benzoic acid.

Strategic Overview of Synthetic Pathways

The selection of a synthetic route is governed by factors such as the cost and availability of starting materials, reaction efficiency, and scalability. Two predominant and industrially relevant pathways for the synthesis of 3-Bromo-5-(trifluoromethyl)benzoic acid have been established.

Caption: High-level overview of the primary synthetic routes.

Pathway A: Oxidation of 3-Bromo-5-(trifluoromethyl)toluene

This classical approach leverages the robust oxidation of a methyl group on the benzene ring to a carboxylic acid. The starting material, 3-Bromo-5-(trifluoromethyl)toluene, is commercially available and provides a direct route to the desired carboxylic acid intermediate.[5][6][7][8]

Causality of Experimental Choices: The oxidation of a benzylic methyl group requires a potent oxidizing agent. Potassium permanganate (KMnO₄) is often the reagent of choice due to its high reactivity and cost-effectiveness. The reaction is typically performed in a mixture of water and an organic co-solvent (like pyridine or acetone) under reflux to ensure sufficient solubility of the organic substrate and to drive the reaction to completion.[9] An alkaline medium is used during the oxidation, which results in the formation of the potassium salt of the benzoic acid. A subsequent acidification step is necessary to protonate the carboxylate and precipitate the final product.

Detailed Experimental Protocol (Pathway A)

Caption: Workflow for the oxidation of 3-Bromo-5-(trifluoromethyl)toluene.

-

Reaction Setup: A solution of 3-bromo-5-(trifluoromethyl)toluene (1.0 eq) is prepared in a mixture of pyridine and water (e.g., 3:2 v/v).[9]

-

Heating: The mixture is heated to reflux (approximately 80-90 °C) with vigorous mechanical stirring.

-

Oxidant Addition: Potassium permanganate (KMnO₄, ~2.0-2.5 eq) is added in small portions over 1-2 hours. Trustworthiness Note: Portion-wise addition is critical to control the exothermicity of the reaction and prevent a runaway reaction.

-

Reaction Monitoring: The reaction is maintained at reflux for an additional 2-4 hours until analysis (TLC or HPLC) shows complete consumption of the starting material.

-

Work-up: The hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct. The filter cake is washed with hot water to recover any trapped product.

-

Precipitation: The combined filtrate is cooled to room temperature and then acidified with concentrated hydrochloric acid until the pH is below 2. The desired 3-Bromo-5-(trifluoromethyl)benzoic acid precipitates as a solid.

-

Isolation: The solid product is collected by filtration, washed with cold deionized water to remove inorganic salts, and dried under vacuum at 50-60 °C.

Pathway B: Sandmeyer Reaction of 3-Amino-5-(trifluoromethyl)benzoic Acid

The Sandmeyer reaction is a powerful transformation for converting an aromatic primary amine into a variety of functional groups, including halides.[3][10] This pathway begins with 3-Amino-5-(trifluoromethyl)benzoic acid, which is also a commercially available starting material.[11][12][13][14]

Causality of Experimental Choices: This reaction proceeds in two distinct stages:

-

Diazotization: The primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C). This converts the amino group into an aryl diazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group because its departure liberates highly stable dinitrogen gas (N₂).

-

Substitution: The diazonium salt solution is then added to a solution of a copper(I) halide (in this case, CuBr). The copper(I) species acts as a catalyst, facilitating a single-electron transfer to the diazonium salt, which initiates a radical mechanism culminating in the substitution of the diazonium group with a bromide atom.[10][15][16]

Detailed Experimental Protocol (Pathway B)

Caption: Workflow for the Sandmeyer reaction.

-

Diazotization: 3-Amino-5-(trifluoromethyl)benzoic acid (1.0 eq) is suspended in an aqueous solution of hydrobromic acid (HBr, ~3.0 eq). The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂, ~1.1 eq) in water is added dropwise, keeping the internal temperature below 5 °C. Trustworthiness Note: Maintaining a low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures.

-

Copper Catalyst Preparation: In a separate flask, copper(I) bromide (CuBr, ~1.2 eq) is dissolved in aqueous HBr.

-

Sandmeyer Reaction: The freshly prepared, cold diazonium salt solution is slowly added to the stirred CuBr solution. Vigorous evolution of nitrogen gas is observed.

-

Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt complex.

-

Isolation: The mixture is cooled, and the precipitated crude product is collected by filtration.

-

Purification: The crude solid is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 3-Bromo-5-(trifluoromethyl)benzoic acid.

Comparative Analysis of Pathways

| Feature | Pathway A: Oxidation | Pathway B: Sandmeyer Reaction |

| Starting Material | 3-Bromo-5-(trifluoromethyl)toluene | 3-Amino-5-(trifluoromethyl)benzoic acid |

| Key Reagents | KMnO₄, Pyridine/Water, HCl | NaNO₂, HBr, CuBr |

| Typical Yield | 60-75% | 70-85% |

| Advantages | - Fewer steps if starting from toluene.- Uses common and inexpensive reagents. | - Generally higher yielding.- Milder reaction conditions (low temp).- Avoids handling large quantities of solid waste (MnO₂). |

| Disadvantages | - Can be difficult to drive to completion.- Generates significant MnO₂ waste.- High temperatures required. | - Diazonium salts are potentially explosive if isolated.- Requires careful temperature control.- Copper waste stream must be managed. |

Final Step: Synthesis of this compound

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard and high-yielding transformation. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this purpose.

Causality of Experimental Choices: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. This intermediate is highly reactive, and a chloride ion (either from the SOCl₂ or as a byproduct) acts as a nucleophile, attacking the carbonyl carbon. The key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[17][18] This simplifies the work-up immensely, as they can be easily removed from the reaction mixture, driving the equilibrium towards the product. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate.

Detailed Experimental Protocol (Final Step)

-

Reaction Setup: 3-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq) is charged to a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).

-

Reagent Addition: An excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq) is added, often using an inert solvent like toluene or dichloromethane, although neat thionyl chloride can also be used. A catalytic amount of DMF (1-2 drops) is added.

-

Reaction: The mixture is heated to reflux (typically ~80 °C if in toluene) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Isolation: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, followed by vacuum distillation, to afford the crude this compound.

-

Purification: The product is typically purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Conclusion

The synthesis of this compound is most effectively achieved via its parent carboxylic acid. The choice between the two primary pathways to this key intermediate—oxidation of a toluene derivative versus a Sandmeyer reaction—depends on a careful evaluation of available resources and project goals. The oxidation route is straightforward but can be lower yielding and generates significant solid waste. The Sandmeyer route offers higher yields under milder conditions but requires meticulous temperature control and management of potentially hazardous intermediates. Both pathways lead to the necessary precursor for the final, efficient chlorination with thionyl chloride. This guide provides the foundational knowledge and practical protocols for researchers to confidently produce this valuable synthetic building block.

References

- Merck & Co., Inc. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- Merck & Co., Inc. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Merck & Co., Inc. (2004). SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.

-

Autech Industry Co., Limited. (n.d.). 3-Bromo-5-trifluoromethylbenzoic Acid CAS 328-67-6. [Link]

-

LookChem. (n.d.). Cas 328-70-1, 3,5-Bis(trifluoromethyl)bromobenzene. [Link]

-

Wikipedia. (2024). Sandmeyer reaction. [Link]

-

Tianjin Gnee Biotech Co., Ltd. (n.d.). CAS:328-68-7 | 3-Amino-5-(trifluoromethyl)benzoic Acid. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

-

Ali, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

PubChem. (n.d.). 3-Bromo-5-methylbenzotrifluoride. [Link]

-

Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. 3-Bromo-5-trifluoromethylbenzoic Acid CAS 328-67-6 [homesunshinepharma.com]

- 5. scbt.com [scbt.com]

- 6. 3-BROMO-5-(TRIFLUOROMETHYL)TOLUENE | 86845-28-5 [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. 3-Bromo-5-methylbenzotrifluoride | C8H6BrF3 | CID 20467615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. byjus.com [byjus.com]

- 11. Buy 3-Amino-5-(trifluoromethyl)benzoic acid | 328-68-7 [smolecule.com]

- 12. gneechem.com [gneechem.com]

- 13. Sigma Aldrich 3-Amino-5-(Trifluoromethyl)Benzoic Acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 14. 3-アミノ-5-(トリフルオロメチル)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sandmeyer Reaction [organic-chemistry.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzoyl chloride: Safety, Handling, and Synthetic Applications

This guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)benzoyl chloride, a reactive chemical intermediate of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. This document moves beyond a standard safety data sheet to offer practical insights into its chemical properties, safe handling protocols, and common synthetic applications, ensuring both operational safety and experimental success.

Core Chemical Identity and Properties

This compound is a substituted aromatic acyl chloride. The presence of a bromine atom and a strongly electron-withdrawing trifluoromethyl group on the benzene ring, coupled with the reactive acyl chloride moiety, makes it a valuable building block for introducing the 3-bromo-5-(trifluoromethyl)benzoyl group into a variety of molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 958258-15-6 | [1][2] |

| Molecular Formula | C₈H₃BrClF₃O | [1] |

| Molecular Weight | 287.46 g/mol | [1] |

| Appearance | Likely a colorless to light-colored fuming liquid, based on similar compounds. | Inferred from related compounds |

| Reactivity | Highly reactive towards nucleophiles; moisture sensitive. | General chemical knowledge of acyl chlorides |

GHS Hazard Profile and Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its hazard profile can be reliably inferred from the well-documented risks associated with benzoyl chloride and other halogenated benzoyl chlorides. It is a corrosive and lachrymatory substance that requires strict safety protocols.

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

Signal Word: Danger

Hazard Pictograms:

(Illustrative, based on similar compounds)Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling, Storage, and Emergency Procedures

The high reactivity of acyl chlorides necessitates meticulous handling and storage to prevent accidents and maintain chemical integrity.

Engineering Controls and Personal Protective Equipment (PPE)

A certified chemical fume hood is mandatory for all operations involving this compound to control exposure to its corrosive and toxic vapors.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a full-face shield. | Protects against splashes and fumes that cause severe eye damage. |

| Hand | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). | Prevents severe skin burns and potential absorption. |

| Body | Flame-retardant lab coat and chemical-resistant apron. | Provides a barrier against accidental spills. |

| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary for non-routine operations or in case of ventilation failure. | Protects against inhalation of toxic vapors. |

Storage and Incompatibility

Store containers of this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis from atmospheric moisture.

Incompatible Materials:

-

Water and moisture: Reacts violently to produce hydrochloric acid and the corresponding carboxylic acid.

-

Alcohols: Reacts exothermically to form esters and hydrochloric acid.

-

Amines: Reacts vigorously to form amides and hydrochloric acid.

-

Strong bases: Can cause violent decomposition.

-

Metals: May cause corrosion.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its ability to undergo nucleophilic acyl substitution reactions. This allows for the straightforward synthesis of a wide range of amides and esters.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic attack on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group. The presence of the electron-withdrawing trifluoromethyl group further enhances the electrophilicity of the carbonyl carbon, increasing its reactivity.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Experimental Protocol: Synthesis of an Amide

This protocol provides a robust, self-validating method for the synthesis of an N-substituted-3-bromo-5-(trifluoromethyl)benzamide. The causality behind each step is explained to ensure both safety and high yield.

Step 1: Preparation

-

Action: Flame-dry all glassware (round-bottom flask, addition funnel, condenser) under vacuum and allow to cool under an inert atmosphere (nitrogen or argon).

-

Reasoning: Acyl chlorides are highly sensitive to moisture. This step is critical to prevent hydrolysis of the starting material, which would form the unreactive carboxylic acid and reduce the yield.

Step 2: Reaction Setup

-

Action: To the reaction flask, add the amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) via syringe. Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 eq.).

-

Reasoning: The base is essential to neutralize the hydrochloric acid byproduct generated during the reaction. The formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is chosen to avoid its competition with the primary amine in reacting with the acyl chloride.

Step 3: Acylation

-

Action: Dissolve this compound (1.05 eq.) in the anhydrous solvent in the addition funnel. Cool the amine solution to 0 °C in an ice bath. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

-

Reasoning: The reaction is often exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate, prevent side reactions, and ensure safety.

Step 4: Reaction and Monitoring

-

Action: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reasoning: Continuous stirring ensures homogeneity. Monitoring the reaction allows for the determination of the point of completion, preventing unnecessarily long reaction times or premature workup.

Step 5: Workup and Purification

-

Action: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted amine), saturated aqueous NaHCO₃ (to remove any carboxylic acid formed from hydrolysis), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Reasoning: This aqueous workup is a self-validating system. Each wash systematically removes specific impurities, ensuring a cleaner crude product.

-

Action: Purify the crude product by recrystallization or column chromatography on silica gel.

-

Reasoning: Purification is necessary to isolate the desired amide in high purity, free from any remaining starting materials or byproducts.

Caption: Workflow for Amide Synthesis.

Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Unused Reagent: Small quantities of the acyl chloride can be quenched by slowly and carefully adding it to a stirred, ice-cold solution of sodium bicarbonate or a dilute solution of a non-volatile alcohol like isopropanol. The reaction should be performed in a fume hood.

-

Contaminated Materials: All contaminated labware, gloves, and paper towels should be collected in a designated hazardous waste container.

-

Regulations: Disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines.

Toxicological and Ecological Information

-

Ecology: Data on the environmental impact of this compound is limited. Due to its reactivity with water, it is not expected to persist in aqueous environments. However, halogenated aromatic compounds can be persistent and bioaccumulative. Therefore, it should not be released into the environment.

Conclusion

This compound is a highly useful yet hazardous chemical intermediate. A thorough understanding of its reactivity and strict adherence to safety protocols are paramount for its successful and safe application in research and development. The experimental guidelines provided in this document are designed to be self-validating, ensuring a high degree of safety and reproducibility for experienced chemists.

References

-

Appchem. this compound. [Link]

- Sigma-Aldrich. Safety Data Sheet for Benzoyl chloride. (Information is analogous for the target compound).

- Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides.

Sources

A Comprehensive Technical Guide to the Solubility of 3-Bromo-5-(trifluoromethyl)benzoyl Chloride in Organic Solvents

Abstract

3-Bromo-5-(trifluoromethyl)benzoyl chloride is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility in these applications is profoundly influenced by its solubility in organic solvents, which governs reaction kinetics, product purity, and process scalability. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this guide establishes a framework for understanding its solubility based on its molecular structure and the general characteristics of acyl chlorides. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, emphasizing the critical importance of anhydrous conditions and safety protocols. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and fostering safe and effective experimental design.

Introduction: The Significance of this compound

This compound is a substituted aromatic acyl chloride. The presence of a bromine atom and a trifluoromethyl group on the benzene ring significantly influences the molecule's electronics and lipophilicity, making it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates. The high reactivity of the benzoyl chloride functional group allows for its versatile use in acylation reactions to form esters, amides, and ketones.

The successful application of this compound in synthetic chemistry is critically dependent on its solubility in the chosen reaction medium. Proper solvent selection ensures a homogeneous reaction environment, facilitates purification, and can influence reaction pathways and yields. This guide provides a theoretical foundation for predicting solubility and a practical approach to its experimental determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. The molecular structure of this compound suggests a nuanced solubility profile.

-

Molecular Structure and Polarity: The molecule possesses a polar acyl chloride group (-COCl) and a largely nonpolar substituted benzene ring. The highly electronegative fluorine and chlorine atoms, along with the bromine atom, create significant bond dipoles. The overall polarity of the molecule is a vector sum of these dipoles. While the acyl chloride group is highly polar, the bulky and nonpolar trifluoromethyl and bromo-substituted phenyl group will favor solubility in less polar solvents.

-

Reactivity with Protic Solvents: A critical consideration for this compound, as with all acyl chlorides, is its high reactivity with protic solvents. Protic solvents, such as water, alcohols, and primary or secondary amines, will react readily with the acyl chloride to form the corresponding carboxylic acid, ester, or amide, respectively. This is not a dissolution process but a chemical reaction (solvolysis). Therefore, true solubility can only be determined in aprotic solvents.

-

Predicted Solubility in Aprotic Solvents:

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN) are expected to be good solvents for this compound. The polar nature of these solvents can interact favorably with the polar acyl chloride group, while their organic character can solvate the substituted aromatic ring.

-

Nonpolar Aprotic Solvents: Nonpolar solvents such as hexane, toluene, and benzene are also likely to dissolve this compound, primarily due to the large, nonpolar surface area of the molecule. However, the solubility in highly nonpolar alkanes like hexane might be more limited compared to aromatic solvents like toluene, which can engage in π-stacking interactions.

-

The following diagram illustrates the key considerations for selecting a suitable solvent for this compound.

Caption: Logical workflow for solvent selection.

Qualitative Solubility of this compound

While precise quantitative data is scarce, a qualitative assessment of solubility can be inferred from the behavior of similar benzoyl chlorides and general principles of organic chemistry. The following table provides an expected qualitative solubility profile. It is imperative that these predictions are confirmed experimentally for any critical application.

| Solvent Class | Solvent Example | Predicted Solubility | Notes |

| Protic Solvents | Water, Methanol, Ethanol | Reactive | Reacts to form the corresponding carboxylic acid or ester. Not suitable for determining solubility. |

| Polar Aprotic Solvents | Dichloromethane (DCM) | Soluble | A common solvent for reactions involving acyl chlorides. |

| Tetrahydrofuran (THF) | Soluble | Should be used when freshly distilled and free of peroxides. | |

| Acetone | Soluble | Benzoyl chlorides are generally highly soluble in acetone. | |

| Ethyl Acetate | Soluble | Expected to be a suitable solvent. | |

| Acetonitrile (ACN) | Soluble | A common polar aprotic solvent in organic synthesis. | |

| Dimethylformamide (DMF) | Soluble | Potential for reaction over time, especially at elevated temperatures. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Potential for reaction over time. | |

| Nonpolar Aprotic Solvents | Toluene | Soluble | Aromatic-aromatic interactions can enhance solubility. |

| Diethyl Ether | Soluble | A common solvent for reactions with benzoyl chlorides. | |

| Hexane | Sparingly Soluble | Solubility is expected to be limited due to the polarity of the acyl chloride group. |

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a rigorous experimental protocol is necessary to obtain reliable solubility data. The isothermal shake-flask method is a robust technique for determining equilibrium solubility.

4.1. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.

-

Ventilation: All manipulations should be performed in a certified chemical fume hood.

-

Anhydrous Conditions: this compound reacts with moisture. All glassware must be oven-dried, and the experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Unused acyl chloride can be slowly and carefully neutralized by adding it to a cold, stirred solution of sodium bicarbonate.

4.2. Materials and Equipment

-

This compound

-

Anhydrous organic solvents of high purity

-

Oven-dried vials with PTFE-lined screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Inert gas supply (nitrogen or argon)

-

Syringes and needles

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

4.3. Experimental Procedure

The following diagram outlines the workflow for the experimental determination of solubility.

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation:

-

Thoroughly dry all glassware (vials, volumetric flasks, etc.) in an oven at >120 °C overnight and cool under a stream of inert gas or in a desiccator.

-

Ensure the selected organic solvent is anhydrous, for instance, by using a commercially available dry solvent or by distillation from an appropriate drying agent.

-

-

Sample Preparation:

-

Under an inert atmosphere, add an excess amount of this compound to a pre-weighed, oven-dried vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a precise volume of the anhydrous solvent to the vial.

-

Securely cap the vial with a PTFE-lined cap.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or on a stirrer.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle for several hours at the same constant temperature.

-

Carefully withdraw a sample of the clear supernatant using a dry, inert gas-purged syringe.

-

Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) into a tared volumetric flask to remove any undissolved microparticles. This step must be performed quickly to minimize temperature changes.

-

-

Quantification:

-

Dilute the filtered, saturated solution with the same anhydrous solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC with UV detection or GC with FID detection) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Conclusion

While specific quantitative solubility data for this compound is not widely documented, a robust understanding of its likely behavior in various organic solvents can be derived from its molecular structure and the well-established chemistry of acyl chlorides. It is predicted to be soluble in a range of common aprotic solvents but will react with protic solvents. For applications requiring precise knowledge of its solubility, the experimental protocol detailed in this guide provides a reliable and safe methodology. Adherence to strict anhydrous conditions and appropriate safety measures is paramount for obtaining accurate data and ensuring laboratory safety. This guide serves as a foundational resource for scientists and researchers, empowering them to make informed decisions regarding solvent selection and handling of this important synthetic intermediate.

References

-

Nippon Light Metal Company, Ltd. Fine Chemicals. Available at: [Link]

-

Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. Available at: [Link]

-

Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Wikipedia. Benzoyl chloride. Available at: [Link]

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzoyl Chloride and its Structural Analogs in Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-Bromo-5-(trifluoromethyl)benzoyl chloride, a key building block in medicinal chemistry. We will delve into its chemical characteristics, the synthesis of its structural analogs, and their applications in the development of novel therapeutics. This document emphasizes the rationale behind experimental design and provides actionable protocols for laboratory application.

The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, and its incorporation into molecules like this compound is a deliberate strategy to enhance pharmacological properties.[1][2][3] The unique electronic nature of the -CF3 group, with its high electronegativity and lipophilicity, can significantly influence a drug candidate's metabolic stability, binding affinity, and bioavailability.[2][3] By introducing this group, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profile of a molecule, often leading to improved efficacy and safety. A review of FDA-approved drugs over the last two decades reveals a significant number of pharmaceuticals containing the trifluoromethyl group, highlighting its importance in successful drug development.[1][2]

Physicochemical Properties of this compound

This compound is a reactive acyl chloride that serves as a versatile starting material for the synthesis of a wide array of structural analogs.[4][5]

| Property | Value |

| CAS Number | 958258-15-6 |

| Molecular Formula | C8H3BrClF3O |

| Molecular Weight | 287.46 g/mol |

| Appearance | Colorless to light yellow liquid |

Data sourced from Appchem[4] and ChemicalBook.[5]

Its reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles. The presence of both a bromine atom and a trifluoromethyl group on the benzene ring offers multiple points for further chemical modification, allowing for the creation of diverse compound libraries for screening.

Synthesis of Structural Analogs: A Focus on Amide Formation

A primary application of this compound is in the synthesis of N-substituted benzamides through reaction with primary or secondary amines. This nucleophilic acyl substitution reaction is a robust and well-established method for creating a diverse range of analogs.[6]

General Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the stable amide bond.

Caption: General mechanism for amide synthesis.

Self-Validating Experimental Protocol for Amide Synthesis

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the identity and purity of the final compound.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine or DIPEA (1.1 equivalents) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise. The slight excess of the acyl chloride ensures complete consumption of the amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Validation:

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

-

Structural Analogs and their Therapeutic Potential

The strategic placement of the bromo and trifluoromethyl groups on the benzoyl chloride scaffold allows for the generation of analogs with diverse biological activities.

Analogs as Enzyme Inhibitors

Derivatives of substituted benzamides have shown promise as inhibitors of various enzymes. For instance, analogs of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been investigated as inhibitors of acetyl- and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[7] The trifluoromethyl groups in these analogs play a crucial role in their inhibitory activity.

Applications in Metabolic Diseases and Oncology

Patents reveal that structurally related compounds are being explored as sodium-glucose co-transporter (SGLT) inhibitors for the treatment of diabetes.[8] Furthermore, certain complex heterocyclic compounds synthesized from related starting materials are being investigated as PRMT5 inhibitors for potential cancer therapy.[9]

Visualization of a Drug Discovery Workflow

The development of novel therapeutics from a starting scaffold like this compound follows a structured workflow.

Caption: A typical drug discovery workflow.

Conclusion

This compound is a valuable and versatile chemical scaffold for the synthesis of a wide range of structural analogs with significant therapeutic potential. The strategic incorporation of the trifluoromethyl group, combined with the flexibility of amide bond formation, provides a powerful platform for the discovery of novel drug candidates targeting a spectrum of diseases. The methodologies and insights provided in this guide are intended to empower researchers in their quest to develop the next generation of innovative medicines.

References

-

University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available from: [Link]

-

Gesher. Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. Available from: [Link]

-

PubMed. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Available from: [Link]

- Google Patents. US Patent 9,315,438 B2.

-

Appchem. This compound. Available from: [Link]

- Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides.

- Google Patents. US12391695B2 - PRMT5 inhibitors.

- Google Patents. US3465051A - Chloromethylation of benzene compounds.

-

eScholarship.org. Synthesis of N-trifluoromethyl amides from carboxylic acids. Available from: [Link]

- Google Patents. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.

-

PubChem. 3,5-Bis(trifluoromethyl)benzoyl chloride. Available from: [Link]

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound | 958258-15-6 [chemicalbook.com]

- 6. pure.hud.ac.uk [pure.hud.ac.uk]

- 7. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

commercial availability of 3-Bromo-5-(trifluoromethyl)benzoyl chloride

An In-depth Technical Guide to the Commercial Availability and Application of 3-Bromo-5-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Synthesis

This compound (CAS No. 958258-15-6) is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1] Its strategic importance lies in the unique combination of three key chemical features: a reactive acyl chloride group, a bromine atom providing a site for cross-coupling reactions, and a trifluoromethyl (CF3) group. The CF3 group is a highly sought-after pharmacophore in medicinal chemistry, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4] This guide provides a comprehensive overview of its properties, synthesis, commercial availability, and core applications, offering field-proven insights for its effective use in research and development.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its handling, reaction design, and storage. These properties dictate its reactivity and compatibility with various solvent systems and reaction conditions.

| Property | Value | Source |

| CAS Number | 958258-15-6 | 1 |

| Molecular Formula | C₈H₃BrClF₃O | 1 |

| Molecular Weight | 289.46 g/mol | 1 |

| Appearance | Off-white to light yellow solid or liquid | Inferred from precursors and related compounds |

| Melting Point | Not widely reported; precursor acid melts at 132.3-132.8°C | 5 |

| Boiling Point | Not widely reported; precursor acid boils at 331.9°C at 760mmHg | 5 |

| Density | Not widely reported; precursor acid density is ~1.489 g/cm³ | 5 |

Synthesis and Manufacturing Overview

The commercial synthesis of this compound is typically achieved through a multi-step process, starting from a more readily available precursor. The final step involves the conversion of the corresponding carboxylic acid to the highly reactive acyl chloride.

-

Precursor Synthesis : The journey often begins with a substituted toluene or benzene, such as 1-bromo-3,5-dimethylbenzene. This starting material undergoes oxidation (e.g., using potassium permanganate, KMnO₄) to form 3-bromo-5-methylbenzoic acid.[6]

-

Fluorination : The methyl group is then converted to the trifluoromethyl group. While specific routes for this exact molecule are proprietary, analogous transformations often involve halogenation followed by fluorination.

-

Final Chlorination : The key step is the conversion of the synthesized 3-Bromo-5-(trifluoromethyl)benzoic acid (CAS 328-67-6) into the target acyl chloride.[5][7] This is a standard transformation in organic chemistry, commonly accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of chlorinating agent is critical; thionyl chloride is cost-effective for large-scale production, while oxalyl chloride is often preferred for smaller-scale, milder reactions to minimize byproducts.

Caption: General synthetic pathway for this compound.

Commercial Availability and Sourcing

This compound is available from a range of specialty chemical suppliers, primarily for research and development purposes. Availability can range from gram to kilogram scales, with purity levels typically exceeding 97%. When sourcing this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity.

| Supplier | Purity/Specification | Notes |

| Shandong Welt Chem. Co.,Ltd. | Varies by batch | Bulk and R&D quantities may be available.[1] |

| Zhuhai Aobokai Biomedical Technology Co., Ltd. | Varies by batch | Supplier of pharmaceutical intermediates.[1] |

| BLDpharm | Research Use Only | Offers related fluorinated benzoyl chlorides.[8] |

| Apollo Scientific | Typically ≥97% | Sells related benzenesulfonyl chloride.[9] |

| Manchester Organics | Inquire for details | Specializes in fluorinated compounds.[10] |

Note: The commercial landscape for specialty chemicals is dynamic. Researchers should verify stock and availability directly with suppliers. Products are typically for Research Use Only unless otherwise specified.

Core Applications in Drug Discovery and Agrochemicals

The utility of this compound stems from its identity as a trifunctional building block. Each reactive site can be addressed selectively to build molecular complexity, making it an invaluable tool for creating libraries of novel compounds for screening.

-

Acyl Chloride Reactivity : The acyl chloride is a powerful electrophile, reacting readily with a wide range of nucleophiles (alcohols, amines, thiols) to form stable esters, amides, and thioesters. This is the most common initial transformation, used to link the core scaffold to other parts of a target molecule.

-

Bromine as a Synthetic Handle : The bromine atom is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position of the benzene ring.

-

The Trifluoromethyl Group Advantage : The -CF₃ group is a bioisostere of a methyl or ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are exploited to modulate the pKa, metabolic stability, and cell permeability of a parent molecule, often leading to improved pharmacokinetic profiles.[2] The presence of this group is a feature in numerous FDA-approved drugs.[3][4]

Caption: Versatility of the reagent in building complex molecules.